molecular formula C15H10O8 B14672097 5'-Hydroxymorin CAS No. 37751-25-0

5'-Hydroxymorin

Cat. No.: B14672097
CAS No.: 37751-25-0
M. Wt: 318.23 g/mol
InChI Key: GCWMEFUMPZHUFF-UHFFFAOYSA-N
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Description

5’-Hydroxymorin is a bioactive compound belonging to the flavonoid family, specifically a flavonol. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties . This compound is found in various plants and has been the subject of numerous scientific studies due to its promising therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Hydroxymorin typically involves the hydroxylation of morin, another flavonoid. One common method includes the use of hydroxylating agents under controlled conditions to introduce a hydroxyl group at the 5’ position of the morin molecule . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 5’-Hydroxymorin may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to isolate the compound from plant materials. Chemical synthesis on an industrial scale would follow optimized reaction conditions to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5’-Hydroxymorin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in various substituted flavonoid derivatives .

Mechanism of Action

The mechanism of action of 5’-Hydroxymorin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5’-Hydroxymorin

5’-Hydroxymorin stands out due to its specific hydroxylation pattern, which imparts unique chemical and biological properties. Its enhanced antioxidant and anti-inflammatory activities make it a valuable compound for therapeutic applications .

Properties

CAS No.

37751-25-0

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O8/c16-5-1-10(20)12-11(2-5)23-15(14(22)13(12)21)6-3-8(18)9(19)4-7(6)17/h1-4,16-20,22H

InChI Key

GCWMEFUMPZHUFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3O)O)O)O)O

Origin of Product

United States

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